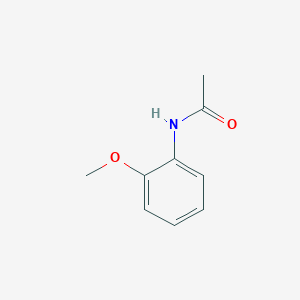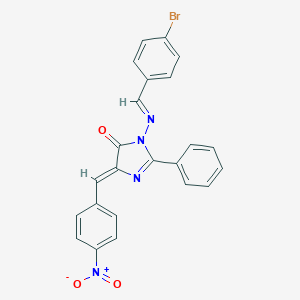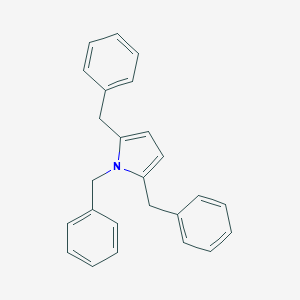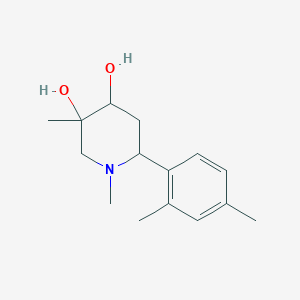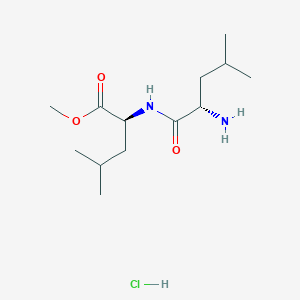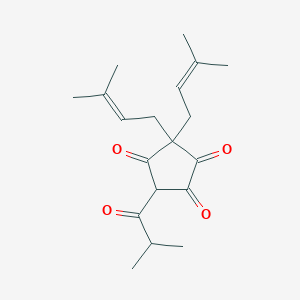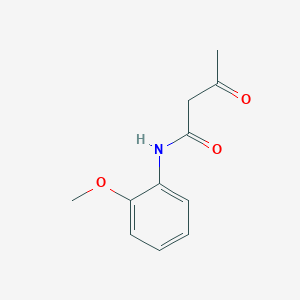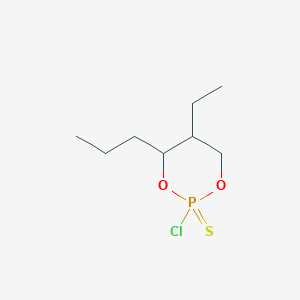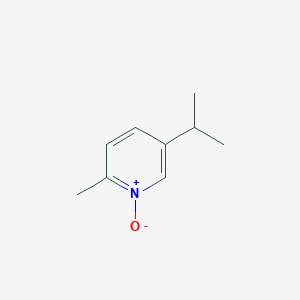
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium (IMOP) is a chemical compound that belongs to the pyridinium family. It has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium binds to biological molecules through electrostatic interactions and hydrogen bonding. The positively charged pyridinium group of 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium interacts with negatively charged amino acid residues in proteins and nucleic acids, resulting in a fluorescent signal. The intensity of the signal can be used to determine the binding affinity of 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium for the target molecule.
Biochemical and Physiological Effects
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used to study the structure and function of various biological molecules, including enzymes, receptors, and DNA. 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium has also been used to study the effects of environmental toxins and drugs on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium is its high selectivity for certain biological molecules, which allows for precise measurements of binding affinity and specificity. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium has some limitations, including its sensitivity to pH and temperature changes, which can affect its fluorescence properties. It also has a relatively short half-life in biological systems, which can limit its use in long-term experiments.
Orientations Futures
There are several potential future directions for research involving 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium. One area of interest is the development of new biosensors and diagnostic tools based on 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium. Another area of research is the use of 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium in drug discovery, particularly in the identification of new drug targets and the screening of potential drug candidates. Additionally, there is potential for the use of 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium in the study of cellular signaling pathways and the identification of new therapeutic targets for various diseases.
Méthodes De Synthèse
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium can be synthesized through a multistep process that involves the reaction of 2-methylpyridine with isopropylmagnesium bromide, followed by oxidation with hydrogen peroxide. The resulting product is purified through column chromatography to obtain pure 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium.
Applications De Recherche Scientifique
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium has been widely used in scientific research due to its ability to selectively bind to certain biological molecules, including proteins and nucleic acids. It has been used as a fluorescent probe to study protein-protein interactions, DNA-protein interactions, and enzyme activity. 5-Isopropyl-2-methyl-1-oxidopyridin-1-ium has also been used in the development of biosensors for the detection of various analytes, such as glucose and cholesterol.
Propriétés
Numéro CAS |
134923-06-1 |
|---|---|
Nom du produit |
5-Isopropyl-2-methyl-1-oxidopyridin-1-ium |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-methyl-1-oxido-5-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
Clé InChI |
MOBYMJMVRGHDMK-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=C(C=C1)C(C)C)[O-] |
SMILES canonique |
CC1=[N+](C=C(C=C1)C(C)C)[O-] |
Synonymes |
Pyridine, 2-methyl-5-(1-methylethyl)-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



